molecular formula C19H15I2N3O3 B11688446 (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11688446
M. Wt: 587.1 g/mol
InChI Key: AZXRSJQBCGGXNT-NTUHNPAUSA-N
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Description

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with diiodo and methylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the diiodo and methylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The diiodo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved in its action include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique substitution pattern and potential applications in various fields. Its diiodo and methylamino groups confer distinct chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15I2N3O3

Molecular Weight

587.1 g/mol

IUPAC Name

(5E)-5-[[3,5-diiodo-4-(methylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15I2N3O3/c1-10-3-5-12(6-4-10)24-18(26)13(17(25)23-19(24)27)7-11-8-14(20)16(22-2)15(21)9-11/h3-9,22H,1-2H3,(H,23,25,27)/b13-7+

InChI Key

AZXRSJQBCGGXNT-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)NC)I)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)NC)I)C(=O)NC2=O

Origin of Product

United States

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